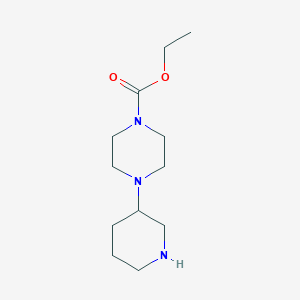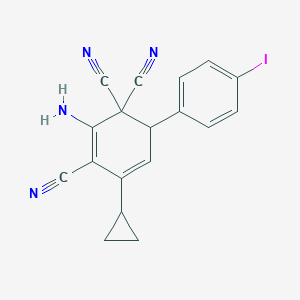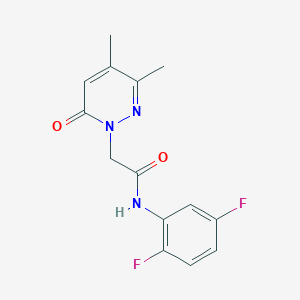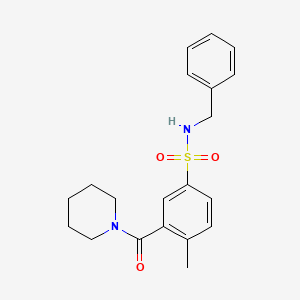![molecular formula C15H11BrN4O B5320979 N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]isonicotinamide](/img/structure/B5320979.png)
N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]isonicotinamide, also known as BRD-7389, is a small molecule inhibitor that has been developed for the treatment of cancer. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]isonicotinamide selectively binds to the bromodomain of BRD4, preventing its interaction with acetylated histones and other transcriptional regulators. This inhibits the recruitment of RNA polymerase II to the promoter regions of oncogenes, leading to their downregulation. At the same time, the upregulation of tumor suppressor genes results in the suppression of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a potent anti-proliferative effect on cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their elimination. In addition, this compound has been shown to inhibit angiogenesis (the formation of new blood vessels), which is critical for the growth and spread of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]isonicotinamide is its selectivity for BRD4, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of this compound is its low solubility, which can make it challenging to work with in certain experimental settings.
Orientations Futures
There are several future directions for the development and use of N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]isonicotinamide. One area of focus is the identification of biomarkers that can predict response to this compound treatment. Another area of focus is the combination of this compound with other cancer therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. Additionally, the use of this compound in other diseases, such as inflammatory disorders or neurological disorders, is also being explored.
Conclusion:
This compound is a promising small molecule inhibitor that has shown potent anti-cancer activity in preclinical studies. Its selectivity for BRD4 and good pharmacokinetic properties make it a promising candidate for further development as a cancer therapy. However, further research is needed to fully understand its mechanism of action and potential applications in other disease settings.
Méthodes De Synthèse
The synthesis of N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]isonicotinamide involves several steps, including the reaction of 4-bromo-1H-pyrazole with 4-aminobenzonitrile, followed by the reaction of the resulting product with isonicotinic acid. The final product is obtained through purification and isolation processes. The purity and quality of the final product are critical for its use in scientific research.
Applications De Recherche Scientifique
N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]isonicotinamide has been extensively studied in preclinical models of cancer, including breast, lung, and prostate cancer. It has been shown to inhibit the growth and proliferation of cancer cells by targeting a specific protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a critical role in the development and progression of cancer. Inhibition of BRD4 by this compound leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, resulting in the suppression of cancer cell growth.
Propriétés
IUPAC Name |
N-[4-(4-bromopyrazol-1-yl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O/c16-12-9-18-20(10-12)14-3-1-13(2-4-14)19-15(21)11-5-7-17-8-6-11/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWYJVHHIVECAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)N3C=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201916 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-methyl-1H-benzimidazol-2-yl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5320910.png)
![2-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl}-5-methoxy-4H-pyran-4-one](/img/structure/B5320917.png)


![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5320938.png)
![N-{1-[4-(1-piperidinyl)phenyl]ethyl}-2-(2-thienyl)acetamide](/img/structure/B5320946.png)



![N-{3-[(1-methyl-4-piperidinyl)oxy]propyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5320963.png)
![8-{3-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5320972.png)
![N-benzyl-N'-[3-(6-methyl-2-oxopyridin-1(2H)-yl)propyl]sulfamide](/img/structure/B5320985.png)
![4-(1-{[4-(3-methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}-1H-imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B5320991.png)